molecular formula C24H26N2O5 B11164793 7-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one

7-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11164793
M. Wt: 422.5 g/mol
InChI Key: UHATVJBESXIFPY-UHFFFAOYSA-N
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Description

7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a chromen-2-one core. It has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps. One common approach is to start with the chromen-2-one core, which is then functionalized with the piperazine ring. The methoxyphenyl group is introduced through a substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine ring and chromen-2-one core play crucial roles in binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups and the chromen-2-one core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

7-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C24H26N2O5/c1-16-14-23(28)31-24-17(2)21(9-8-20(16)24)30-15-22(27)26-12-10-25(11-13-26)18-4-6-19(29-3)7-5-18/h4-9,14H,10-13,15H2,1-3H3

InChI Key

UHATVJBESXIFPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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